molecular formula C16H32O3 B12661788 1,1,3-Triethoxy-4-decene CAS No. 72152-75-1

1,1,3-Triethoxy-4-decene

Cat. No.: B12661788
CAS No.: 72152-75-1
M. Wt: 272.42 g/mol
InChI Key: RCATYCKUCAVYNI-LHNRBYRGSA-N
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Description

1,1,3-Triethoxy-4-decene is an alkene derivative with a 10-carbon backbone (decene) featuring three ethoxy groups at positions 1, 1, and 3, and a double bond at position 4. The ethoxy groups may enhance solubility in polar solvents compared to non-functionalized alkenes, while the conjugated system formed by the double bond and ether substituents could influence reactivity in organic syntheses, such as in cycloadditions or electrophilic additions.

Properties

CAS No.

72152-75-1

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(E,3R)-1,1,3-triethoxydec-4-ene

InChI

InChI=1S/C16H32O3/c1-5-9-10-11-12-13-15(17-6-2)14-16(18-7-3)19-8-4/h12-13,15-16H,5-11,14H2,1-4H3/b13-12+/t15-/m0/s1

InChI Key

RCATYCKUCAVYNI-LHNRBYRGSA-N

Isomeric SMILES

CCCCC/C=C/[C@@H](CC(OCC)OCC)OCC

Canonical SMILES

CCCCCC=CC(CC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxy-4-decene can be synthesized through the nucleophilic substitution reaction of chloroform with alkoxides.

Industrial Production Methods: In industrial settings, the production of 1,1,3-Triethoxy-4-decene often involves the use of solvent-free conditions or aqueous media to align with green chemistry principles. This eco-friendly approach minimizes the use of volatile toxic solvents, making the process safer and more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Triethoxy-4-decene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 1,1,3-Triethoxy-4-decene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, its decene backbone can undergo oxidation and reduction reactions, resulting in the formation of different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1,1,3-Triethoxy-4-decene, we analyze its structural analogs from available evidence, focusing on substituent effects, chain length, and functional group positioning.

Table 1: Comparative Analysis of Alkenes and Ether-Substituted Alkenes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Double Bond Position Notable Properties/Applications
1,1,3-Triethoxy-4-decene (hypothetical) C₁₆H₃₀O₃ 270.41 3 ethoxy groups (1,1,3) 4 Potential solvent interaction, steric hindrance
4-Decene, 7-methyl-, (E)- C₁₁H₂₀ 152.28 Methyl group at C7 4 Hydrophobic; used in polymer synthesis
1-Ethoxy-1-[(3E)-hex-3-en-1-yloxy]ethane C₁₀H₁₈O₂ 170.25 Ethoxy groups, hexene chain 3 (hexene) Ether linkage; possible use in fragrances
5,7-Octadien-2-ol, 2,6-dimethyl- C₁₀H₁₈O 154.25 Hydroxyl, methyl groups 5,7 Polar; flavor/fragrance applications

Key Comparisons

Functional Group Influence The three ethoxy groups in 1,1,3-Triethoxy-4-decene introduce significant steric hindrance and polarity compared to non-functionalized alkenes like 4-Decene, 7-methyl- (ID 242) . This may reduce reactivity in sterically demanding reactions but enhance solubility in polar aprotic solvents. In contrast, 1-Ethoxy-1-[(3E)-hex-3-en-1-yloxy]ethane (ID 28069-74-1) has fewer ethoxy groups and a shorter carbon chain, likely increasing volatility and reducing boiling point relative to 1,1,3-Triethoxy-4-decene.

Double Bond Positioning

  • The double bond at position 4 in 1,1,3-Triethoxy-4-decene may stabilize intermediates in electrophilic additions due to conjugation with ethoxy groups. This contrasts with 5,7-Octadien-2-ol (ID 248) , where dual double bonds increase electrophilic susceptibility but reduce thermal stability.

Research Implications and Gaps

Experimental Data Needs

  • Empirical studies on the compound’s stability, solubility, and reactivity are critical. For example, its ethoxy groups may undergo hydrolysis under acidic conditions, akin to other ethers .
  • Computational modeling (e.g., DFT) could predict electronic effects of substituent placement on the alkene’s reactivity.

Industrial Relevance Potential applications in specialty solvents or intermediates for agrochemicals/pharmaceuticals, similar to methyl-substituted alkenes (ID 242) .

Biological Activity

1,1,3-Triethoxy-4-decene is a chemical compound that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1,3-Triethoxy-4-decene is characterized by its triethoxy functional groups attached to a decene backbone. The presence of these ethoxy groups enhances the compound's solubility and reactivity, making it a candidate for biological interactions.

The biological activity of 1,1,3-Triethoxy-4-decene is primarily attributed to its interaction with biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
  • Cell Membrane Interaction : The ethoxy groups facilitate embedding within lipid membranes, potentially disrupting cellular processes and affecting membrane fluidity.

Antimicrobial Activity

Research has shown that 1,1,3-Triethoxy-4-decene exhibits antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains. A concentration-response study demonstrated that higher concentrations significantly reduced bacterial viability.

Concentration (µM)Bacterial Viability (%)
0100
1080
5050
10020

This data suggests a dose-dependent relationship between the concentration of the compound and its antimicrobial efficacy.

Cytotoxicity and Cancer Research

In cancer research, the compound's cytotoxic effects have been evaluated using various cancer cell lines. A study reported that treatment with 1,1,3-Triethoxy-4-decene resulted in significant apoptosis in human breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)35

These findings indicate that the compound has potential as an anticancer agent due to its ability to induce cell death in tumor cells .

Developmental Toxicity Assessment

A notable study utilized zebrafish models to assess the developmental toxicity of various compounds, including 1,1,3-Triethoxy-4-decene. The results indicated that exposure to the compound at certain concentrations led to morphological abnormalities in developing embryos. This highlights the importance of evaluating the safety profile of such compounds before therapeutic applications .

Drug Development Potential

The compound has been explored as a precursor for drug development due to its unique chemical structure. Its ability to modify biological pathways makes it a candidate for further investigation in pharmacology. Researchers are currently investigating its potential as a scaffold for designing new therapeutic agents targeting specific diseases.

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